Elabela, also known as Toddler, is a peptide that plays a significant role in cardiovascular development and function. It acts as an endogenous agonist for the apelin receptor, which is a G-protein-coupled receptor involved in various physiological processes, including blood pressure regulation and cardiac contractility. Elabela's discovery has opened new avenues for understanding cardiovascular health and disease, particularly in conditions like pulmonary arterial hypertension.
Elabela was first identified in 2017 through research aimed at understanding its expression and function in the cardiovascular system. It is synthesized primarily in the heart and vascular tissues, with its levels being influenced by various physiological and pathological conditions. The peptide is derived from a precursor protein and undergoes post-translational modifications that are crucial for its biological activity.
Elabela belongs to a class of peptides known as endogenous peptides, specifically those that interact with G-protein-coupled receptors. It is classified under the apelin family of peptides, which includes other related peptides such as apelin-13. Elabela has been shown to have distinct structural characteristics that differentiate it from other members of this family.
The synthesis of Elabela can be achieved through solid-phase peptide synthesis or recombinant DNA technology. Solid-phase synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This method allows for precise control over the sequence and purity of the peptide.
The synthesis typically involves:
Elabela consists of a sequence of amino acids that form a specific three-dimensional structure critical for its interaction with the apelin receptor. The peptide's structure includes hydrophobic regions that facilitate binding to lipid membranes and receptor sites.
The molecular formula of Elabela (specifically Elabela-11) can be represented as follows:
Elabela participates in several biochemical reactions, primarily involving binding to the apelin receptor. This interaction triggers downstream signaling pathways that influence various cellular responses, including vasodilation and increased cardiac output.
Elabela operates through a well-defined mechanism involving:
Research indicates that Elabela can significantly improve cardiac function in models of heart failure by enhancing ejection fraction and reducing pulmonary vascular resistance.
Elabela holds promise in various scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2